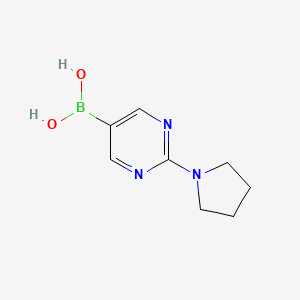
4-(4-Methoxy-3-methylphenyl)-2-methylphenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, a series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines .Chemical Reactions Analysis
The compound 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid has been reported to undergo various reactions with different nucleophiles, resulting in the formation of various nitrogen-containing heterocyclic compounds of different ring sizes .Aplicaciones Científicas De Investigación
Photochemical Applications
The study of photochemical reactions involving methoxyphenols, including compounds similar to 4-(4-Methoxy-3-methylphenyl)-2-methylphenol, has revealed insights into their behavior. For instance, the irradiation of 3-methoxyphenol in the presence of AlBr3 led to the formation of 4-methoxybicyclo[3.1.0]hex-3-en-2-one, showcasing a type of rearrangement reaction relevant to the study of methoxyphenols (Kakiuchi et al., 1991).
Anticancer Research
A Schiff base compound synthesized from vanillin and p-anisidin, structurally related to 4-(4-Methoxy-3-methylphenyl)-2-methylphenol, was investigated for its anticancer activity. This research explored its stability and effectiveness in inhibiting T47D breast cancer cells, demonstrating its potential therapeutic applications (Sukria et al., 2020).
Synthesis and Characterization
The synthesis of related compounds provides insights into the chemical properties and potential applications of 4-(4-Methoxy-3-methylphenyl)-2-methylphenol. For example, the synthesis of 1-(2-Hydroxy-5-methylphenyl)phenethylamine involved the methylation of hydroxy groups, highlighting the versatility of methoxyphenols in chemical synthesis (Wu Jia-sheng, 2003).
Molecular Structure Studies
Research into the molecular structures of compounds such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol, which are synthesized via Schiff bases reduction, offers valuable data on their chemical properties and potential applications (Ajibade & Andrew, 2021).
Thermal Analysis and Optical Properties
Studies on the thermal analysis and optical properties of related compounds, like oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol, provide insights into their potential industrial and material science applications. This research offers a deeper understanding of their thermal stability and electronic properties (Kaya & Bilici, 2007).
Nonlinear Optical Parameters
Investigating the nonlinear optical parameters of hydrazones related to methoxyphenols can lead to applications in optical devices, such as optical limiters and switches. This research highlights the significance of methoxyphenol derivatives in developing advanced optical materials (Naseema et al., 2010).
Safety and Hazards
According to the safety data sheet for 4-Methoxy-3-methylphenylboronic acid, this compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
There is ongoing research into compounds with similar structures, such as the discovery of a new WSB1 degrader, which provides a unique solution for the treatment of cancer metastasis . This suggests that “4-(4-Methoxy-3-methylphenyl)-2-methylphenol” and related compounds could have potential applications in the future.
Propiedades
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-8-12(4-6-14(10)16)13-5-7-15(17-3)11(2)9-13/h4-9,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXAHRNQFMLYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683823 | |
| Record name | 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255636-23-7 | |
| Record name | 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)


![2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1422088.png)